N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and fluoro substituents on the phenyl rings suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the following steps:
Formation of the Ethanesulfonamide Backbone: This can be achieved by reacting ethanesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Phenyl Groups: The phenyl groups with chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted phenyl groups with the ethanesulfonamide backbone using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential antimicrobial properties. The presence of sulfonamide and halogen substituents suggests it could inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, sulfonamide derivatives are often explored for their therapeutic potential. This compound could be investigated for its efficacy as an antimicrobial or anti-inflammatory agent.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide would likely involve the inhibition of key enzymes or pathways in microorganisms. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis. The chloro and fluoro substituents might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
N-(4-chlorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide: A structurally similar compound with different substituents.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings. This unique structure might confer distinct biological activities and chemical properties compared to other sulfonamides.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in pharmacology. The presence of chlorine and fluorine atoms on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and kinases involved in various cellular signaling pathways.
- Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression.
- Tyrosinase Inhibition : The compound has been explored for its potential to inhibit tyrosinase, an enzyme implicated in melanin production. This inhibition could have applications in treating skin pigmentation disorders .
Case Studies
Several studies have highlighted the efficacy of related compounds, providing insights into the potential applications of this compound.
- Study on Tyrosinase Inhibition : A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl moiety showed significant inhibitory activity against tyrosinase from Agaricus bisporus. The results indicated that these compounds could serve as effective agents for cosmetic applications targeting hyperpigmentation .
- Kinase Inhibition Analysis : Another research effort focused on the inhibition of p38 MAPK by structurally similar sulfonamides, revealing a promising pathway for developing anti-inflammatory drugs.
Research Findings Table
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO3S/c15-13-9-11(3-6-14(13)17)18-22(19,20)8-7-21-12-4-1-10(16)2-5-12/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBIYINGYNETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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